molecular formula C13H12N2O2 B3068217 2-phenoxy-N-(pyridin-4-yl)acetamide CAS No. 331434-52-7

2-phenoxy-N-(pyridin-4-yl)acetamide

Cat. No.: B3068217
CAS No.: 331434-52-7
M. Wt: 228.25 g/mol
InChI Key: QGEUSIXVLJZESY-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(pyridin-4-yl)acetamide is an organic compound with the molecular formula C13H12N2O2. It is a derivative of phenoxy acetamide, characterized by the presence of a phenoxy group and a pyridinyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-4-yl)acetamide typically involves the reaction of phenoxyacetic acid with pyridin-4-ylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate ester, which subsequently reacts with the amine to form the desired acetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenoxy-N-(pyridin-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-N-(2-pyridinyl)acetamide
  • 2-Phenoxy-N-(3-pyridinyl)acetamide
  • N-(4-phenoxyphenyl)-2-phenoxyacetamide

Uniqueness

2-Phenoxy-N-(pyridin-4-yl)acetamide is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers and analogs .

Properties

IUPAC Name

2-phenoxy-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(15-11-6-8-14-9-7-11)10-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEUSIXVLJZESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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